3-(Ethoxymethyl)-1-methyl-1H-pyrazol-5-ol
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Overview
Description
3-(Ethoxymethyl)-1-methyl-1H-pyrazol-5-ol is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethoxymethyl group at the 3-position, a methyl group at the 1-position, and a hydroxyl group at the 5-position of the pyrazole ring. These structural features contribute to its unique chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxymethyl)-1-methyl-1H-pyrazol-5-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced via an alkylation reaction using ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Methylation: The methyl group at the 1-position can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base.
Hydroxylation: The hydroxyl group at the 5-position can be introduced through a hydroxylation reaction using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(Ethoxymethyl)-1-methyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic systems.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases.
Condensation: Aldehydes, ketones, and acid catalysts.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles.
Condensation: Formation of larger heterocyclic compounds.
Scientific Research Applications
3-(Ethoxymethyl)-1-methyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Ethoxymethyl)-1-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(Methoxymethyl)-1-methyl-1H-pyrazol-5-ol: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.
3-(Ethoxymethyl)-1-ethyl-1H-pyrazol-5-ol: Similar structure but with an ethyl group instead of a methyl group at the 1-position.
3-(Ethoxymethyl)-1-methyl-1H-pyrazol-4-ol: Similar structure but with the hydroxyl group at the 4-position instead of the 5-position.
Uniqueness
3-(Ethoxymethyl)-1-methyl-1H-pyrazol-5-ol is unique due to the specific combination of its functional groups and their positions on the pyrazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H12N2O2 |
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Molecular Weight |
156.18 g/mol |
IUPAC Name |
5-(ethoxymethyl)-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C7H12N2O2/c1-3-11-5-6-4-7(10)9(2)8-6/h4,8H,3,5H2,1-2H3 |
InChI Key |
CEJZSLCRCAGSLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC(=O)N(N1)C |
Origin of Product |
United States |
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